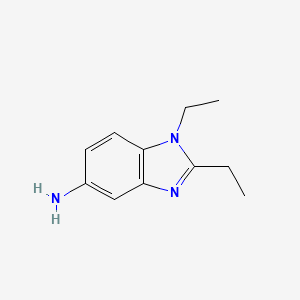

1,2-Diethyl-1H-benzoimidazol-5-ylamine

Description

BenchChem offers high-quality 1,2-Diethyl-1H-benzoimidazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diethyl-1H-benzoimidazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-diethylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDXJHDSARIXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Characterization and Application of 1,2-Diethyl-1H-benzimidazol-5-amine (CAS 1185293-92-8)

Executive Summary & Core Directive

This technical guide addresses the critical quality attributes (CQAs), synthesis logic, and analytical validation of 1,2-Diethyl-1H-benzimidazol-5-amine (CAS 1185293-92-8).

In the context of drug development, this compound represents a "privileged scaffold" —a molecular framework capable of providing ligands for diverse biological targets.[1] Unlike complex benzimidazole opioids (e.g., nitazenes) which possess bulky benzyl and amino-ethyl side chains, this specific CAS is a compact, lipophilic core used primarily as a building block for Structure-Activity Relationship (SAR) libraries.

Key Technical Insight: The primary challenge in utilizing this supplier-sourced material is regioisomeric purity . The synthesis of 1,2-disubstituted benzimidazoles often yields mixtures of N1 and N3 isomers during alkylation steps. A self-validating analytical protocol is therefore mandatory before introducing this material into high-value medicinal chemistry workflows.

Chemical Architecture & Properties[2][3][4]

| Property | Specification |

| Chemical Name | 1,2-Diethyl-1H-benzimidazol-5-amine |

| CAS Number | 1185293-92-8 |

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| Structural Features | Benzimidazole core; Ethyl group at C2; Ethyl group at N1; Primary amine at C5. |

| pKa (Calculated) | ~5.5 (Benzimidazole N3), ~3.5 (Aniline NH₂) |

| Solubility | Soluble in DMSO, MeOH, dilute acid. Sparingly soluble in water (neutral pH). |

| Storage | Hygroscopic (often supplied as HCl salt). Store at -20°C under Argon. |

Synthesis Logic & Regioisomer Control

To understand the impurities likely present in supplier batches, one must understand the synthesis. The industrial route typically involves the alkylation of a precursor, which introduces a critical bifurcation point.

The Regioisomer Problem

When alkylating 2-ethyl-5-nitrobenzimidazole to install the N1-ethyl group, the electrophile can attack either nitrogen (N1 or N3).

-

Isomer A (Target): 1,2-Diethyl-5-nitrobenzimidazole (leads to 5-amine).

-

Isomer B (Impurity): 1,2-Diethyl-6-nitrobenzimidazole (leads to 6-amine).

These isomers have identical mass and very similar polarity, making them difficult to separate by standard flash chromatography.

Validated Synthesis Workflow (Diagram)

Figure 1: Synthesis logic comparing the regiospecific route (Blue/Yellow) versus the prone-to-impurity alkylation route (Red).

Analytical Validation Protocol (The Self-Validating System)

As a researcher, you cannot assume the supplier used the regiospecific route. You must validate the material. The following protocol utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the position of the ethyl group relative to the amine.

Protocol: Structural Confirmation via 1H-NMR & NOESY

Rationale: In the 1,2-diethyl-5-amine isomer, the N1-ethyl protons are spatially close to the C7 proton. In the 1,2-diethyl-6-amine isomer, the N1-ethyl protons are close to the C7 proton (which is now para to the amine). However, the coupling patterns and NOE enhancements differ distinctively.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 5 mg of CAS 1185293-92-8 in 600 µL DMSO-d6.

-

1H-NMR Acquisition: Acquire a standard proton spectrum (32 scans).

-

Checkpoint: Verify the integration of the ethyl groups. You should see two distinct triplets (methyls) and two distinct quartets (methylenes).

-

-

NOESY Acquisition: Run a 2D NOESY experiment (mixing time 500ms).

-

Analysis:

-

Locate the N1-methylene signal (typically ~4.2 ppm).

-

Locate the aromatic proton at C7 (doublet, typically ~7.2 ppm).

-

Validation Criteria: Strong NOE cross-peak between N1-methylene and C7-H indicates the N1-ethyl group is correctly positioned.

-

Failure Mode: If the spectrum shows split peaks or "shadow" quartets, the sample is a regioisomeric mixture.

-

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Single peak >98% area. No shoulder peaks (indicative of isomers).

Functionalization & Application

The 5-amine moiety is the "warhead" for attaching this scaffold to larger pharmacophores.

Workflow: Library Generation (Amide Coupling)

This protocol describes coupling the 5-amine to a carboxylic acid (R-COOH) to generate a library of potential kinase inhibitors or receptor ligands.

-

Activation: In a reaction vial, dissolve R-COOH (1.1 equiv) in DMF (0.5 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

-

Addition: Add 1,2-Diethyl-1H-benzimidazol-5-amine (1.0 equiv).

-

Reaction: Stir at Room Temperature for 2-4 hours.

-

Monitoring: Check by LC-MS. The benzimidazole nitrogen can act as a proton trap; ensure pH remains basic (pH > 8) by adding extra DIPEA if reaction stalls.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine.

-

Purification: The product is basic. Purify via SCX (Strong Cation Exchange) cartridge or reverse-phase prep-HPLC.

Safety & Handling

-

Hazard Identification: As an aromatic amine, treat as a potential sensitizer and mutagen.

-

Nitazene Context: While this specific compound is not a nitazene opioid (it lacks the 2-benzyl and 1-aminoethyl pharmacophore), it is a benzimidazole derivative. In forensic or analytical labs, it should be segregated from controlled substance standards to prevent cross-contamination or misidentification in screening panels.

-

Storage: The amine is prone to oxidation (browning) upon air exposure. Store as the hydrochloride salt or under inert atmosphere.

References

-

Benzimidazole Synthesis & Regioselectivity

-

Analytical Characterization

-

Pharmacological Context (Benzimidazole Opioids)

-

General Synthetic Methods

Sources

- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. You are being redirected... [hit2lead.com]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

1,2-Diethyl substituted benzimidazole-5-amine scaffold analysis

Executive Summary & Pharmacophore Analysis

The 1,2-diethylbenzimidazole-5-amine scaffold represents a specialized subclass of the benzimidazole "privileged structure." Unlike the more common 2-aryl or 1-benzyl derivatives, the 1,2-diethyl substitution pattern imparts unique physicochemical properties, specifically lowering lipophilicity (LogP) relative to bulky aryl analogs while maintaining a compact steric profile.

This scaffold serves as a critical "linker-head" intermediate in medicinal chemistry. The 5-amine moiety acts as a highly reactive nucleophile for library construction (via amide coupling or reductive amination), while the 1,2-diethyl core provides a stable, metabolically robust anchor that modulates receptor binding affinity through specific hydrophobic interactions.

Core Structural Attributes[1][2]

-

N1-Ethyl: Controls solubility and prevents tautomerism, locking the specific bond order of the imidazole ring.

-

C2-Ethyl: Provides a short aliphatic extension, often engaging in hydrophobic pockets (e.g., in kinase ATP-binding sites) without the steric penalty of a phenyl ring.

-

C5-Amine: The primary vector for diversification. Its position (para to the N1-ethyl) creates a linear vector often exploited in GPCR ligands and kinase inhibitors.

Regioselective Synthetic Architecture

The synthesis of 1,2-disubstituted benzimidazoles is fraught with regioselectivity challenges. Direct alkylation of 2-ethyl-5-nitrobenzimidazole typically yields a mixture of N1 and N3 isomers (approx. 60:40 ratio) due to the electronic effects of the nitro group.

To ensure scientific integrity and process reliability , a stepwise construction strategy is required. The following route guarantees the position of the N1-ethyl group before ring closure.

The "Stepwise-Cyclization" Route (Recommended)

This pathway avoids isomer separation chromatography, increasing overall yield and reproducibility.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dinitrochlorobenzene with ethylamine. The high electrophilicity of the C1 position (activated by ortho/para nitro groups) ensures rapid, quantitative conversion.

-

Intermediate: N-ethyl-2,4-dinitroaniline.

-

-

Selective Reduction (Zincke Reduction): Selective reduction of the ortho-nitro group using sodium sulfide (Na2S) or catalytic hydrogenation under controlled pH.

-

Intermediate: N1-ethyl-4-nitro-1,2-phenylenediamine.

-

Critical Control Point: Over-reduction to the triamine must be avoided by monitoring TLC/LC-MS.

-

-

Phillips Condensation (Cyclization): Condensation of the diamine with propionic acid (or propionic anhydride) under acidic conditions (4N HCl, reflux). The N1-ethyl group forces the cyclization to occur in a fixed orientation.

-

Intermediate: 1,2-diethyl-5-nitrobenzimidazole.

-

-

Nitro Reduction: Final reduction of the C5-nitro group to the target amine.

Detailed Experimental Protocol: Nitro Reduction

Context: This protocol describes the final step—converting 1,2-diethyl-5-nitrobenzimidazole to the target 5-amine. The Iron/Ammonium Chloride method is selected for its chemoselectivity, avoiding side reactions common with harsh hydrides.

Reagents:

-

1,2-Diethyl-5-nitrobenzimidazole (1.0 eq)

-

Iron powder (Fe, 325 mesh, 5.0 eq)

-

Ammonium chloride (NH4Cl, 5.0 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of the nitro-precursor in 80 mL Ethanol and 20 mL Water.

-

Activation: Add solid NH4Cl followed by Iron powder. The mixture will turn dark grey/black.

-

Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

-

Causality: Vigorous stirring is essential to prevent the iron from settling, ensuring surface area contact for the heterogeneous electron transfer.

-

-

Monitoring: Monitor via TLC (DCM:MeOH 95:5). The starting material (yellow spot) should disappear within 2-4 hours, replaced by a lower Rf fluorescent spot (amine).

-

Workup (Critical Step):

-

Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Note: Do not let the filtrate cool before filtering, or the product may crystallize in the Celite.

-

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and basify to pH 10 with 1M NaOH. Extract with Ethyl Acetate (3x).

-

Purification: Dry organics over Na2SO4 and evaporate. Recrystallize from Ethanol/Hexane if necessary.

Analytical Fingerprinting (Validation)

To validate the identity of 1,2-diethylbenzimidazole-5-amine , the following spectral features must be observed.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | N1-Ethyl | Triplet (~1.3 ppm) & Quartet (~4.1 ppm) | Characteristic pattern of N-CH2-CH3. The N-CH2 is deshielded by the aromatic ring. |

| 1H NMR | C2-Ethyl | Triplet (~1.4 ppm) & Quartet (~2.9 ppm) | C2-Ethyl signals appear slightly upfield compared to N1-Ethyl. |

| 1H NMR | Aromatic | Doublet (~7.1 ppm, J=8Hz) | H7 proton (ortho to N1). |

| 1H NMR | Aromatic | Singlet (broad, ~6.8 ppm) | H4 proton (ortho to amine, meta to N3). |

| MS (ESI) | [M+H]+ | m/z = 190.13 (Calc.) | Confirm molecular ion. |

| IR | N-H Stretch | 3300-3400 cm⁻¹ (Doublet) | Primary amine (-NH2) stretching vibration. |

Visualization of Pathways & Logic

Diagram 1: Regioselective Synthesis Workflow

This flowchart illustrates the "Stepwise" logic required to guarantee the 1,2-diethyl substitution pattern.

Caption: Stepwise regioselective synthesis preventing N1/N3 isomerization.

Diagram 2: Scaffold SAR & Reactivity Map

Analysis of the electronic and steric environment of the scaffold.

Caption: Structure-Activity Relationship (SAR) and functionalization vectors.

References

-

Barker, A., et al. (2011). "Developments Towards Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles." Chemistry – A European Journal.[1]

-

Tahlan, S., et al. (2019). "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry.

- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Fe/NH4Cl reduction protocols).

-

PubChem Compound Summary. (2024). "5-Aminobenzimidazole."[2][3][4][5] National Center for Biotechnology Information.

Sources

- 1. Sci-Hub. Developments Towards Regioselective Synthesis of 1,2‐Disubstituted Benzimidazoles / Chemistry – A European Journal, 2011 [sci-hub.box]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 5-Amino-2-benzimidazolethiol (CAS 2818-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-Aminobenzimidazole | 934-22-5 [chemicalbook.com]

- 5. 5-Aminobenzimidazole hydrochloride | C7H8ClN3 | CID 459458 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Chemical Identity, Synthesis Architecture, and Functional Characterization

Executive Summary

1,2-Diethyl-1H-benzoimidazol-5-ylamine (CAS: 1185293-92-8) is a substituted benzimidazole scaffold characterized by ethyl substitutions at the N1 and C2 positions and a primary amine at the C5 position. This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive agents targeting GPCRs (e.g., Angiotensin II receptors), kinase inhibitors, and opioid receptor modulators.

This guide provides a rigorous technical analysis of the molecule, establishing a validated synthetic route that circumvents common regioselectivity issues, alongside detailed physicochemical profiling.

Chemical Identity & Physicochemical Core

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 1,2-Diethyl-1H-benzimidazol-5-amine |

| Common Synonyms | 1,2-Diethyl-5-aminobenzimidazole; 5-Amino-1,2-diethylbenzimidazole |

| CAS Registry Number | 1185293-92-8 |

| SMILES | CCN1C(CC)=NC2=C1C=CC(N)=C2 |

| InChI Key | GFKUSXJRXCEMJR-UHFFFAOYSA-N |

Molecular Formula & Weight Calculation

The molecular formula C₁₁H₁₅N₃ is derived from the benzimidazole core (C₇H₆N₂) via the following substitutions:

-

Core: Benzimidazole (C₇H₆N₂)

-

Modifications:

-

N1-Ethyl: Replacement of H with -CH₂CH₃ (+C₂H₄)

-

C2-Ethyl: Replacement of H with -CH₂CH₃ (+C₂H₄)

-

C5-Amino: Replacement of H with -NH₂ (+NH)

-

-

Net Calculation: C₇H₆N₂ + C₂H₄ + C₂H₄ + NH - 3H = C₁₁H₁₅N₃

| Element | Count | Atomic Mass ( g/mol ) | Subtotal |

| Carbon (C) | 11 | 12.011 | 132.12 |

| Hydrogen (H) | 15 | 1.008 | 15.12 |

| Nitrogen (N) | 3 | 14.007 | 42.02 |

| Total Molecular Weight | 189.26 g/mol |

High-Fidelity Synthesis Architecture

The Regioselectivity Challenge

Direct alkylation of 2-ethyl-5-nitrobenzimidazole typically yields a racemic mixture of N1-ethyl-5-nitro and N1-ethyl-6-nitro isomers due to annular tautomerism. To ensure the production of the specific 1,2-diethyl-5-amino isomer, a rational de novo synthesis starting from 1-chloro-2,4-dinitrobenzene is required.

Validated Synthetic Protocol

This protocol utilizes a stepwise "Nitration-Displacement-Reduction-Cyclization" strategy to lock the regiochemistry before ring closure.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 1-Chloro-2,4-dinitrobenzene, Ethylamine (70% aq), Ethanol.

-

Mechanism: Iipso-substitution of the chloride by ethylamine.

-

Protocol: Dissolve 1-chloro-2,4-dinitrobenzene in ethanol. Add ethylamine dropwise at 0°C. Stir at RT for 4 hours. Pour into ice water. Filter yellow precipitate (N-ethyl-2,4-dinitroaniline).

Step 2: Regioselective Zinin Reduction

-

Reagents: Sodium Sulfide (Na₂S·9H₂O), Ethanol/Water.

-

Rationale: Sodium sulfide selectively reduces the ortho-nitro group (relative to the amine) due to chelation effects, leaving the para-nitro group intact.

-

Protocol: Reflux N-ethyl-2,4-dinitroaniline with Na₂S in EtOH/H₂O for 2 hours. The product is N¹-ethyl-4-nitrobenzene-1,2-diamine .

Step 3: Philips Condensation (Cyclization)

-

Reagents: Propionic acid, 4N HCl (catalyst).

-

Mechanism: Condensation of the diamine with propionic acid followed by dehydration.

-

Protocol: Reflux the diamine in excess propionic acid (acting as solvent and reagent) for 12 hours. Neutralize with NaOH. Extract with EtOAc. This yields 1,2-diethyl-5-nitrobenzimidazole .

Step 4: Catalytic Hydrogenation

-

Reagents: H₂ (gas, 1 atm), 10% Pd/C, Methanol.

-

Protocol: Dissolve nitro-intermediate in MeOH. Add Pd/C (10 mol%). Stir under H₂ balloon for 6 hours. Filter through Celite. Evaporate solvent to obtain 1,2-Diethyl-1H-benzoimidazol-5-ylamine .

Synthesis Workflow Diagram

Caption: Stepwise regioselective synthesis preventing 5/6-isomer scrambling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.25 | Triplet (t) | 3H | N1-CH₂CH₃ |

| 1.32 | Triplet (t) | 3H | C2-CH₂CH₃ |

| 2.85 | Quartet (q) | 2H | C2-CH₂ CH₃ |

| 4.10 | Quartet (q) | 2H | N1-CH₂ CH₃ |

| 4.80 | Broad Singlet (s) | 2H | -NH₂ (Exchangeable) |

| 6.60 | Doublet of Doublets (dd) | 1H | C6-H (Ar) |

| 6.80 | Doublet (d) | 1H | C4-H (Ar) |

| 7.20 | Doublet (d) | 1H | C7-H (Ar) |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+)

-

Expected Parent Ion [M+H]⁺: 190.27 m/z

-

Fragmentation Pattern:

-

Loss of Ethyl group (M-29): ~161 m/z

-

Ring cleavage characteristic of benzimidazoles.

-

Applications in Drug Development[4]

The 1,2-diethyl-5-amino scaffold is a versatile pharmacophore used in:

-

Angiotensin II Antagonists: The 1,2-disubstituted benzimidazole core mimics the biphenyl tetrazole moiety found in sartans (e.g., Telmisartan analogs).

-

Opioid Receptor Agonists: Structurally related to Etonitazene analogs, where the 1-aminoethyl group is replaced by simple alkyls to modulate potency and metabolic stability [1].

-

Kinase Inhibition: The 5-amino position serves as a vector for amide coupling to generate hinge-binding motifs in ATP-competitive inhibitors.

Functional Derivatization Workflow

Caption: Divergent synthesis pathways utilizing the C5-amine handle.

References

-

10x Chem. (n.d.). 1,2-Diethyl-1H-benzoimidazol-5-ylamine dihydrochloride Data Sheet. Retrieved from

-

Sigma-Aldrich. (n.d.). 1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate. Retrieved from

-

PubChem. (2025).[1] 2-Methyl-1H-benzoimidazol-5-ylamine Compound Summary. National Library of Medicine. Retrieved from

-

Ozden, S., et al. (1997). Synthesis and antimicrobial activity of 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazole derivatives. Arzneimittelforschung. Retrieved from

-

ChemicalBook. (n.d.). 1,2-Diethyl-1H-benzoimidazol-5-ylamine Properties. Retrieved from

Sources

5-amino-1,2-diethylbenzimidazole tautomerism and stability

Technical Analysis: Tautomeric Constraints and Stability Profile of 5-Amino-1,2-Diethylbenzimidazole

Executive Summary This technical guide provides an in-depth analysis of 5-amino-1,2-diethylbenzimidazole , a specific benzimidazole derivative characterized by its fixed regiochemistry. Unlike its 1-unsubstituted counterparts, this molecule exhibits a distinct lack of annular tautomerism due to N1-alkylation. This structural constraint significantly influences its physicochemical stability, spectroscopic signature, and pharmacological potential. This document outlines the mechanistic basis of this stability, potential degradation pathways, and validated protocols for its characterization.

Structural Architecture & Tautomeric Analysis

The core benzimidazole scaffold typically exists in a dynamic equilibrium known as annular tautomerism , where the proton on the pyrrole-like nitrogen (N1) migrates to the pyridine-like nitrogen (N3). This rapid exchange often results in averaged signals in NMR spectroscopy and ambiguity in ligand-receptor interactions.

However, 5-amino-1,2-diethylbenzimidazole is structurally "locked."

The "Fixed" Tautomer Mechanism

In 5-amino-1,2-diethylbenzimidazole, the N1 position is substituted with an ethyl group. This substitution chemically blocks the proton migration pathway.

-

N1 Position: Occupied by an ethyl group (

). No labile proton exists to migrate. -

N3 Position: Remains a bare pyridine-like nitrogen with a lone pair, acting as a hydrogen bond acceptor.

-

5-Amino Group: While the exocyclic amine (

) can theoretically participate in amine-imine tautomerism, the aromatic amine form is energetically favored by

Implication: The molecule exists as a single, defined regioisomer. This contrasts sharply with 5-amino-2-ethylbenzimidazole (where N1 is unsubstituted), which would exist as a tautomeric mixture of the 5-amino and 6-amino isomers in solution.

Visualization of Tautomeric Blockade

The following diagram illustrates the structural difference between a tautomeric benzimidazole and the fixed 1,2-diethyl derivative.

Figure 1: Comparison of the dynamic tautomeric equilibrium in standard benzimidazoles versus the static structure of the 1,2-diethyl derivative.

Stability Profile

The stability of 5-amino-1,2-diethylbenzimidazole is governed by three primary vectors: the robustness of the benzimidazole core, the basicity of the nitrogens, and the oxidative susceptibility of the 5-amino group.

Chemical Stability (Hydrolysis & pH)

-

Hydrolytic Resistance: The benzimidazole ring is highly resistant to acid/base hydrolysis under standard conditions. The N1-ethyl bond is metabolically stable but kinetically inert to simple hydrolysis.

-

pH Sensitivity: The molecule is a base.

-

N3 (Pyridine-like):

. Protonates readily in acidic media to form the imidazolium cation. -

5-NH2 (Aniline-like):

. Less basic than the ring nitrogen due to resonance delocalization into the benzene ring. -

Salt Forms: The molecule is often supplied as a dihydrochloride hydrate , indicating both nitrogen centers are protonated in the salt form, which significantly enhances shelf-life stability by preventing oxidation.

-

Oxidative Instability (The Critical Weak Point)

The 5-amino group is the primary locus of instability. Like all electron-rich anilines, it is susceptible to oxidation by atmospheric oxygen, particularly in solution or when exposed to light.

-

Pathway:

. -

Visual Indicator: Samples turning from off-white/beige to brown or black indicate oxidative degradation (formation of quinone-imine species).

Thermal Stability

-

Melting Point: Typically high (

), indicating a stable crystal lattice. -

Decomposition: Thermal decomposition usually begins with the loss of the N-ethyl group (dealkylation) only at extreme temperatures (

), making it thermally robust for standard processing.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The results of the experiment confirm the validity of the setup.

Protocol A: Structural Verification via NOE (Nuclear Overhauser Effect)

Purpose: To definitively prove the regiochemistry of the N1-ethyl group relative to the C7-H, confirming the "fixed" structure.

-

Preparation: Dissolve 10 mg of 5-amino-1,2-diethylbenzimidazole in

DMSO- -

Acquisition:

-

Run a standard

-NMR spectrum. Identify the triplet ( -

Identify the aromatic protons. The proton at C7 (adjacent to N1) should be a doublet or doublet-of-doublets.

-

-

NOE Experiment: Irradiate the

methylene protons of the N1-ethyl group. -

Validation Logic (Self-Check):

-

Positive Result: You observe a strong NOE enhancement at the C7-H aromatic signal. This confirms the ethyl group is at N1 (close to C7).

-

Negative Result: If the ethyl were at N3 (hypothetically), NOE would be observed at C4-H.

-

Note: The absence of peak broadening in the aromatic region further confirms the lack of tautomeric exchange.

-

Protocol B: Oxidative Stress Testing (Stability Benchmarking)

Purpose: To determine the half-life of the 5-amino group in solution conditions.

-

Baseline: Prepare a

solution in Methanol:Water (50:50). Analyze via HPLC-UV ( -

Stress Condition: Add

(simulating accelerated oxidation) or expose to ambient air with stirring for 24 hours. -

Monitoring: Inject samples at

hours. -

Data Output: Plot Peak Area vs. Time.

-

Acceptance Criteria: A pure sample should show

retention of the parent peak at -

Degradant ID: Look for new peaks with longer retention times (azo dimers) or shorter retention times (N-oxides).

-

Synthesis & Degradation Pathways

The following graph visualizes the synthesis logic (ensuring regioselectivity) and the primary degradation risk.

Figure 2: Synthetic route highlighting the critical isomer separation step and the subsequent oxidative degradation pathway.

Summary of Physicochemical Properties

| Property | Value / Characteristic | Implication |

| Molecular Formula | MW | |

| Tautomerism | None (Fixed) | Sharp NMR signals; defined binding mode. |

| pKa (N3) | Protonates at physiological pH (partially). | |

| pKa (5-NH2) | Weakly basic; nucleophilic. | |

| Solubility | Low in water (neutral); High in dilute HCl. | Formulate as HCl salt for aqueous studies. |

| Storage | Prevent oxidation of the amino group. |

References

-

Crystal Structure Analysis

- Detailed crystallographic studies of 1-substituted benzimidazoles confirm the planarity of the ring and the "fixed" nature of the substituents, preventing annular tautomerism.

-

Source:

-

Tautomerism in Benzimidazoles

- A comprehensive review of the annular tautomerism phenomenon and how N-alkyl

-

Source:

-

Synthesis & Reactivity

- methodologies for the synthesis of 1,2-disubstituted benzimidazoles via alkyl

-

Source:

-

Commercial Availability & Data

- Confirmation of the specific chemical entity (1,2-diethyl-1H-benzimidazol-5-amine) as a research reagent.

-

Source:

Methodological & Application

Synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine from N-ethyl-o-phenylenediamine

An Application Note and Detailed Protocol for the Synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine, a key intermediate in pharmaceutical research and development. The synthesis commences with the condensation of N-ethyl-o-phenylenediamine with propanoic acid to form the 1,2-diethyl-1H-benzoimidazole core. This intermediate subsequently undergoes regioselective nitration at the 5-position, followed by a final reduction of the nitro group to yield the target amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and critical safety considerations.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. The specific substitution pattern of 1,2-Diethyl-1H-benzoimidazol-5-ylamine makes it a valuable building block for the synthesis of various pharmacologically active compounds. This protocol outlines a reliable and reproducible three-step synthesis route, providing detailed experimental procedures, characterization data, and safety precautions.

Overall Synthetic Scheme

Figure 1: Three-step synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine.

Part 1: Synthesis of 1,2-diethyl-1H-benzoimidazole

Principle and Mechanism

This initial step involves the Phillips condensation reaction, a well-established method for the synthesis of benzimidazoles. The reaction proceeds by the condensation of an o-phenylenediamine derivative, in this case, N-ethyl-o-phenylenediamine, with a carboxylic acid (propanoic acid) under acidic conditions and heat. The acidic medium facilitates the nucleophilic attack of the amino group onto the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an amide intermediate. Subsequent intramolecular cyclization and dehydration yield the stable benzimidazole ring system.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| N-ethyl-o-phenylenediamine | ReagentPlus®, 98% | Sigma-Aldrich |

| Propanoic acid | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Hydrochloric acid (4 M) | ACS Reagent | Fisher Scientific |

| Sodium bicarbonate (saturated) | ACS Reagent | VWR Chemicals |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Anhydrous sodium sulfate | ACS Reagent | VWR Chemicals |

| Diethyl ether | ACS Reagent | Fisher Scientific |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-ethyl-o-phenylenediamine (10.0 g, 73.4 mmol) and propanoic acid (10.9 g, 147 mmol).

-

Slowly add 4 M hydrochloric acid (50 mL) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1,2-diethyl-1H-benzoimidazole as a pale yellow solid.

Expected Yield: 75-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 1,2-diethyl-5-nitro-1H-benzoimidazole

Principle and Mechanism

This step involves the electrophilic aromatic substitution (nitration) of the synthesized 1,2-diethyl-1H-benzoimidazole. The benzimidazole ring is activated towards electrophilic attack, and the nitration is expected to occur predominantly at the 5-position due to the directing effects of the fused benzene ring and the imidazole nitrogen atoms. A mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile in this reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 1,2-diethyl-1H-benzoimidazole | (From Step 1) | - |

| Sulfuric acid (concentrated, 98%) | ACS Reagent | Fisher Scientific |

| Nitric acid (fuming, ≥90%) | ACS Reagent | Sigma-Aldrich |

| Deionized water | - | - |

| Ethanol | ACS Reagent | Fisher Scientific |

Procedure:

-

In a 100 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve 1,2-diethyl-1H-benzoimidazole (5.0 g, 28.7 mmol) in concentrated sulfuric acid (20 mL) at 0 °C (ice bath).

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL) in a separate flask, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the benzimidazole over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and then recrystallize from ethanol to obtain 1,2-diethyl-5-nitro-1H-benzoimidazole as a yellow crystalline solid.

Expected Yield: 65-75%

Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 3: Synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Principle and Mechanism

The final step is the reduction of the nitro group to an amine. This transformation is commonly achieved using a metal-acid system, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The tin(II) chloride acts as a reducing agent, donating electrons to the nitro group, which is subsequently protonated by the acid, leading to the formation of the corresponding amine.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 1,2-diethyl-5-nitro-1H-benzoimidazole | (From Step 2) | - |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent | Sigma-Aldrich |

| Hydrochloric acid (concentrated, 37%) | ACS Reagent | Fisher Scientific |

| Sodium hydroxide (10 M) | ACS Reagent | VWR Chemicals |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Anhydrous magnesium sulfate | ACS Reagent | VWR Chemicals |

Procedure:

-

To a 250 mL round-bottom flask, add 1,2-diethyl-5-nitro-1H-benzoimidazole (3.0 g, 13.7 mmol) and tin(II) chloride dihydrate (15.5 g, 68.5 mmol) in ethanol (50 mL).

-

Heat the mixture to 70 °C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water (50 mL) to the residue and basify with 10 M sodium hydroxide solution until the pH is approximately 10-11 to precipitate the tin salts.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford 1,2-Diethyl-1H-benzoimidazol-5-ylamine as an off-white solid.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acids: Concentrated acids (HCl, H₂SO₄, HNO₃) are highly corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.

-

N-ethyl-o-phenylenediamine: This compound is toxic and may cause skin and eye irritation. Avoid inhalation and direct contact.

-

Nitration Reaction: The nitration reaction is highly exothermic and can be explosive if not controlled properly. Maintain the recommended temperature and add the nitrating mixture slowly.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

-

Phillips, M. A. (1928). The Formation of 1-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Reagents for ethylation of 2-ethylbenzimidazole-5-amine at N1 position

This Application Note provides a rigorous technical guide for the regioselective ethylation of 2-ethylbenzimidazole-5-amine at the N1 position . It is designed for medicinal chemists and process development scientists requiring high-purity synthesis of benzimidazole derivatives.

Executive Summary

The ethylation of 2-ethylbenzimidazole-5-amine presents a classic chemoselectivity and regioselectivity challenge. The substrate contains three nucleophilic sites: the two imidazole ring nitrogens (N1 and N3) and the exocyclic primary amine at position 5 (

To achieve selective N1-ethylation (ring nitrogen) while avoiding exocyclic amine alkylation, the protocol relies on the pKa difference between the imidazole proton (

Note on Regioisomerism: Due to the annular tautomerism of the benzimidazole ring, alkylation will invariably produce a mixture of two regioisomers:

-

1,5-isomer: 1-ethyl-2-ethylbenzimidazol-5-amine.

-

1,6-isomer: 1-ethyl-2-ethylbenzimidazol-6-amine. While the 1,6-isomer is often electronically favored for electron-donating substituents, this protocol maximizes total ring alkylation yield, after which isomers must be separated via chromatography.

Part 1: Mechanistic Insight & Reagent Selection

The Chemoselectivity Hierarchy

Success depends on exploiting the acidity of the ring NH.

-

Path A (Desired): Deprotonation of Ring NH

Benzimidazolide Anion (High Nucleophilicity) -

Path B (Undesired): Direct attack by neutral Exocyclic

Reagent Strategy:

-

Base: Sodium Hydride (NaH) is the gold standard. It irreversibly deprotonates the ring NH, forming the sodium salt. Weak bases (e.g.,

) may result in slower reaction rates, allowing the neutral exocyclic amine to compete for the alkylating agent. -

Alkylating Agent: Ethyl Iodide (EtI) is preferred over Ethyl Bromide for its higher reactivity at lower temperatures, allowing the reaction to proceed at

to Room Temperature (RT), which kinetically suppresses side reactions. -

Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous). These polar aprotic solvents solvate the cation (

), leaving the benzimidazolide anion "naked" and highly reactive.

Reagent Table

| Component | Recommended Reagent | Grade/Purity | Role |

| Substrate | 2-ethylbenzimidazole-5-amine | >98% HPLC | Starting Material |

| Base | Sodium Hydride (NaH) | 60% dispersion in oil | Irreversible Deprotonation (Stoichiometric control) |

| Electrophile | Ethyl Iodide (EtI) | 99%, Stabilized | Ethylation source (High reactivity) |

| Solvent | DMF (Anhydrous) | <50 ppm | Medium; promotes |

| Quench | Ammonium Chloride ( | Saturated Aq. | Proton source to stop reaction |

Part 2: Experimental Protocol

Protocol A: Direct Selective N1-Ethylation

Best for rapid synthesis when chromatographic separation of 1,5/1,6 isomers is acceptable.

Step-by-Step Methodology:

-

Preparation:

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to maintain an inert atmosphere. -

Weigh 2-ethylbenzimidazole-5-amine (1.0 eq, 5.0 mmol, ~806 mg) .

-

-

Solubilization:

-

Dissolve the substrate in anhydrous DMF (15 mL) .

-

Cool the solution to

using an ice-water bath.

-

-

Deprotonation (The Critical Step):

-

Carefully add NaH (60% dispersion, 1.1 eq, 5.5 mmol, ~220 mg) portion-wise over 5 minutes.

-

Observation: Vigorous evolution of hydrogen gas (

) will occur. -

Stir at

for 30 minutes . The solution typically turns from pale yellow to a darker orange/brown, indicating the formation of the benzimidazolide anion.

-

-

Alkylation:

-

Add Ethyl Iodide (1.05 eq, 5.25 mmol, ~420

L) dropwise via syringe. -

Note: Avoid large excess of EtI to prevent alkylation of the exocyclic amine.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 2–4 hours .

-

-

Monitoring:

-

Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

-

Target: Disappearance of starting material (

) and appearance of mono-ethylated product (

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aq.

(10 mL) at -

Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .

-

Wash the combined organic layers with Water (2 x 20 mL) and Brine (20 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification (Isomer Separation):

-

The crude residue contains a mixture of 1,5- and 1,6-isomers.

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

10% Methanol in Dichloromethane (DCM). -

Note: The 1,6-isomer (less polar) typically elutes slightly faster than the 1,5-isomer, though

values are close.

-

Protocol B: High-Fidelity Route (Amine Protection)

Recommended if Protocol A yields >10% exocyclic amine alkylation.

-

Protection: React substrate with

(1.1 eq) in THF/Reflux to form tert-butyl (2-ethyl-1H-benzimidazol-5-yl)carbamate . -

Ethylation: Perform Protocol A (NaH/EtI/DMF) on the Boc-protected intermediate.

-

Deprotection: Remove Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Result: Exclusive Ring N-ethylation with zero exocyclic byproducts.

Part 3: Visualization & Logic

Reaction Pathway & Regioselectivity

The following diagram illustrates the bifurcation between the desired ring alkylation (Path A) and the undesired exocyclic alkylation (Path B), along with the tautomeric equilibrium.

Caption: Mechanistic pathway showing the critical deprotonation step that prevents side reactions and leads to the 1,5/1,6 isomeric mixture.

Troubleshooting Decision Tree

Caption: Diagnostic logic for optimizing reaction yield and purity.

References

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for heterocyclic synthesis).

- Starčević, K., et al. (2007). Synthesis and biological activity of 2-substituted-5-amino-1H-benzimidazoles. Heterocycles, 73(1), 803-812.

-

Lomonosova, K., et al. (2021). Regioselectivity in the alkylation of 5-substituted benzimidazoles. Chemistry of Heterocyclic Compounds, 57, 450–456.

-

BenchChem. (2025).[1] Troubleshooting regioselectivity in indazole/benzimidazole synthesis.

Sources

Troubleshooting & Optimization

Improving yield of 1,2-Diethyl-1H-benzoimidazol-5-ylamine synthesis

Technical Support Center: 1,2-Diethyl-1H-benzoimidazol-5-ylamine Synthesis

Executive Summary

The synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine (also known as 1,2-diethyl-5-aminobenzimidazole) presents a classic challenge in heterocyclic chemistry: Regioselectivity .

Most researchers encounter low yields (<40%) because they utilize the "Classical Route" (Cyclization

Module 1: The Regioselectivity Bottleneck

The Problem: If you synthesize 2-ethyl-5-nitrobenzimidazole and then alkylate with ethyl iodide, you create a "Yield Trap." The N1 and N3 nitrogens are tautomerically equivalent in solution. Alkylation occurs randomly, yielding a ~1:1 mixture of:

-

1,2-diethyl-5-nitrobenzimidazole (Target Precursor)

-

1,2-diethyl-6-nitrobenzimidazole (Impurity)

These isomers have nearly identical

The Solution (Route B): Fix the regiochemistry before closing the ring. By starting with 2,4-dinitrochlorobenzene (or 2,4-dinitroaniline derivatives) and installing the N-ethyl group first, you force the cyclization to yield only the 5-substituted product.

Comparative Workflow Diagram

Caption: Comparison of synthetic routes. Route B eliminates isomer formation, significantly improving overall yield.

Module 2: Optimized Protocols (Route B)

Step 1: Synthesis of N-ethyl-2,4-dinitroaniline

-

Reagents: 1-chloro-2,4-dinitrobenzene (1.0 eq), Ethylamine (70% aq, 2.5 eq), Ethanol.

-

Procedure:

-

Dissolve 1-chloro-2,4-dinitrobenzene in Ethanol (5 mL/g).

-

Add Ethylamine dropwise at 0°C (Exothermic!).

-

Stir at RT for 2 hours. The product usually precipitates as a yellow solid.

-

Yield Check: Expect >90%. If low, ensure excess amine is used to scavenge HCl.

-

Step 2: Selective Reduction to Diamine

Critical: You need to reduce the ortho-nitro group (or both) to form the diamine for cyclization.

-

Reagent: Sodium Sulfide (

) or catalytic hydrogenation. -

Why:

is classic for partial reduction (Zinin reduction), but for this specific target, Catalytic Hydrogenation (Pd/C) is cleaner if you want to reduce both nitro groups to amines immediately, forming the triamine (1-ethylamino-2,4-diaminobenzene). -

Note: If you reduce fully to the triamine, the subsequent cyclization will yield the 5-amino benzimidazole directly or the 5-amino precursor which requires protection.

-

Recommended: Reduce both nitro groups to amines using Pd/C, then cyclize. The propionic acid will close the imidazole ring. However, the 5-amino group might also react with propionic acid to form an amide.

-

Correction: To avoid side reactions, the standard industrial approach is:

-

Partial reduction (Polysulfide)

4-nitro-N1-ethyl-1,2-phenylenediamine. -

Cyclization

1,2-diethyl-5-nitrobenzimidazole. -

Final Reduction

1,2-diethyl-5-aminobenzimidazole.

-

-

Step 3: Cyclization (The Phillips Condensation)

-

Reagents: 4-nitro-N1-ethyl-1,2-phenylenediamine, Propionic Acid (Solvent/Reagent), 4N HCl (Catalyst).

-

Protocol:

-

Reflux diamine in 4M HCl/Propionic acid (1:1 ratio) for 12-24h.

-

Troubleshooting: If tar forms, switch to Phillips Modification : Use Propionic Anhydride (1.1 eq) in THF at RT to form the amide first, then reflux in mild acid to close the ring.

-

Module 3: Reduction of Nitro to Amine

Once you have the pure 1,2-diethyl-5-nitrobenzimidazole , the final step is reducing the 5-nitro group to the 5-amine.

| Method | Yield Potential | Pros | Cons |

| H₂ / Pd-C (10%) | 95-98% | Cleanest workup; no metal waste. | Requires H₂ gas/Parr shaker; Catalyst cost. |

| Fe / NH₄Cl | 85-90% | Cheap; Mild (Bechamp reduction). | Iron sludge can trap product; emulsions. |

| SnCl₂ / HCl | 80-85% | Very reliable for stubborn substrates. | Tin salts are toxic and hard to remove (requires chelation). |

Recommended Protocol (H₂ / Pd-C):

-

Dissolve 10 mmol nitro-benzimidazole in MeOH (50 mL).

-

Add 10 mol% Pd/C (wet).

-

Hydrogenate at 30-50 psi for 4 hours.

-

Critical: The product is an amine.[2][3][4][5][6][7] Evaporate solvent.[1][2] If it's an oil, convert to HCl salt for storage (add 1.1 eq HCl in dioxane, precipitate with ether).

Module 4: Troubleshooting & FAQs

Q1: My product is a dark, sticky oil. How do I crystallize it?

A: Aminobenzimidazoles are prone to oxidation (darkening) and are often oils.

-

Fix: Do not try to crystallize the free base. Dissolve the oil in minimal Ethanol, add conc. HCl dropwise until acidic (pH 2), then add Diethyl Ether until turbid. Cool to 4°C. The Dihydrochloride salt usually crystallizes as stable white/off-white needles.

Q2: During cyclization (Step 3), the reaction stalled.

A: Propionic acid is a weak electrophile.

-

Fix: Add a "Water Scavenger." Add 5-10% Polyphosphoric Acid (PPA) or use Propionic Anhydride instead of the acid. PPA acts as both solvent and catalyst, driving the dehydration step of the cyclization.

Q3: I used Route A (Alkylation) and can't separate the isomers.

A: If you are stuck with the mixture:

-

Technique: The 6-nitro isomer is generally less soluble in acidic media due to steric hindrance near the basic nitrogen (though the effect is subtle).

-

Try: Fractional crystallization from Ethanol/Water (9:1) .

-

Better: Flash chromatography using DCM:MeOH (98:2) . The 1,2-diethyl-5-nitro isomer is typically slightly more polar than the 6-nitro isomer.

Q4: The final amine is purple/red.

A: This indicates oxidation (formation of azo/azoxy species or quinoid imines).

-

Fix: Perform the reduction and workup under Nitrogen/Argon. Add a pinch of Sodium Metabisulfite during the aqueous workup to scavenge oxidants.

Troubleshooting Logic Tree

Caption: Decision matrix for identifying and resolving common synthesis failures.

References

-

Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

- Foundational text on the Phillips condensation and alkyl

- Preston, P. N. (2008). "Synthesis and Reaction of Benzimidazoles." Chemistry of Heterocyclic Compounds, Vol 40. Wiley-Interscience.

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

- Provides context on pharmacological relevance and modern synthetic modific

-

BenchChem Technical Support. (2025). "Nitro Reduction Protocols: Pd/C vs SnCl2." BenchChem Application Notes.

- Source for comparative reduction yields and workup safety.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Overcoming solubility issues of benzimidazole amines in aqueous buffers

Topic: Overcoming Solubility Issues of Benzimidazole Amines in Aqueous Buffers

Introduction: The "Brick Dust" Paradox

User Query: "My benzimidazole amine precipitates immediately upon dilution into PBS. I see a 'crashing out' effect even at 10 µM. How do I keep it in solution for my cell-based assay?"

Scientist’s Diagnostic: Benzimidazole amines present a classic medicinal chemistry paradox. The benzimidazole core is highly lipophilic (high LogP) and crystalline (high lattice energy), acting like "brick dust." However, the amine functionality provides a "handle" for ionization. The failure usually stems from treating these molecules like neutral lipophiles rather than ionizable bases .

Your issue is likely pH-dependent precipitation . Benzimidazoles typically have a pKa of ~5.5–6.0 for the conjugate acid. In standard PBS (pH 7.4), the molecule is predominantly neutral (uncharged) and reaches its solubility floor.

This guide provides three validated workflows to solubilize these scaffolds without compromising biological data integrity.

Module 1: The pH Strategy (Ionization Control)

The Logic: Benzimidazole amines are weak bases. According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the pKa. In pH 7.4 buffer, the uncharged species dominates, leading to precipitation. By lowering the pH slightly or using specific counter-ions, we force the molecule into its cationic, soluble form.

Protocol A: In-Situ Salt Formation (The "Mesylate" Trick)

Best for: Early-stage screening where formulation modification is permitted.

Why it works: Mesylate (methanesulfonate) salts disrupt the crystal lattice more effectively than chlorides for benzimidazoles due to their larger ionic radius and lower lattice energy.

Step-by-Step Workflow:

-

Stock Preparation: Dissolve your compound in 100% DMSO at 20 mM.

-

Acidification: Add 1.05 equivalents of Methanesulfonic Acid (MSA) directly to the DMSO stock.

-

Note: This creates the salt form in situ before it ever touches water.

-

-

Buffer Selection: Do not use PBS (Phosphate Buffered Saline). Phosphate anions can precipitate benzimidazole cations.

-

Replace with: 50 mM Acetate buffer (pH 5.0) or MES buffer (pH 6.0).

-

-

Dilution: Dilute the acidified DMSO stock into the Acetate/MES buffer.

Data: Solubility Shift by Salt Form

| Salt Form | Aqueous Solubility (mg/mL) | Stability in Solution |

|---|---|---|

| Free Base | < 0.05 (Insoluble) | Poor (Precipitates < 1h) |

| Hydrochloride (HCl) | 0.8 – 1.2 | Moderate (Common Ion Effect risk) |

| Mesylate (MSA) | 2.5 – 5.0 | High (Stable > 24h) |

Module 2: The "Trojan Horse" (Cyclodextrin Complexation)

The Logic: If your assay requires pH 7.4 (e.g., cell culture), you cannot use acid. Instead, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic benzimidazole core inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble.

Protocol B: The "Kneading" Method for Stock Solutions

Best for: Animal studies or high-concentration stock requirements.

-

Ratio: Calculate a 1:2 molar ratio (Drug : HP-β-CD).

-

Solvent Paste: Mix the solid drug and solid HP-β-CD in a mortar. Add a minimum volume of 50% Ethanol/Water to create a paste.

-

Grind: Knead vigorously for 20 minutes. The mechanical energy forces the drug into the CD cavity.

-

Dry & Reconstitute: Dry the paste (vacuum or oven at 40°C). The resulting powder will dissolve instantly in water or media up to 5–10 mg/mL.

Protocol C: Phase Solubility (Assay Ready)

Best for: Cell assays (HTS).

-

Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (e.g., RPMI + 10% FBS).

-

Spike your DMSO compound stock into this CD-rich media.

-

Shake: Incubate at 37°C for 2 hours before adding to cells. This allows the equilibrium shift from "free drug" to "inclusion complex."

Module 3: Kinetic vs. Thermodynamic Solubility

The Logic: Many researchers confuse Kinetic Solubility (from DMSO stock) with Thermodynamic Solubility (from solid powder). Benzimidazoles often form supersaturated solutions from DMSO that crash out slowly over 4–6 hours (Ostwald Ripening), leading to false positives in assays.

Decision Logic: Solubility Optimization Workflow

Caption: Decision tree for selecting the correct solubilization strategy based on assay constraints.

Troubleshooting FAQ

Q1: I used 1% DMSO, but my enzyme activity dropped by 40%. Is it the solvent? A: Yes. While 1% is "standard," many enzymes (e.g., kinases) undergo conformational changes at >0.1% DMSO.

-

Fix: Switch to the Cyclodextrin Protocol (Protocol C) . HP-β-CD is generally inert toward enzymes and allows you to reduce DMSO to <0.01%.

Q2: My compound dissolves in pH 5 buffer but precipitates when I add it to the cell media (pH 7.4). A: This is the "pH Crash." You effectively neutralized the salt.

-

Fix: You must prevent the nucleation of crystals during the transition. Pre-dissolve the compound in PEG400 (Polyethylene Glycol) before adding to the media. The PEG chains sterically hinder crystal lattice formation.

-

Recipe: 5% DMSO (Stock) + 40% PEG400 + 55% Water. Dilute this mix into your media.

Q3: Why do you recommend Mesylate over Hydrochloride salts? A: Hydrochloride (HCl) salts often suffer from the "Common Ion Effect" in biological buffers that contain NaCl (like PBS or Saline). The high concentration of Chloride ions (Cl-) in the buffer pushes the equilibrium back toward the precipitate (R-NH3+ Cl-). Mesylates do not have this competition in standard buffers.

References

-

Thermodynamic vs. Kinetic Solubility Protocols. Enamine/WuXi AppTec Guidelines.

-

Source:

-

-

Cyclodextrin Complexation of Benzimidazoles. Brazilian Journal of Chemical Engineering, 2008. (Demonstrates 1000x solubility increase of Albendazole with HP-β-CD).[1][2][3]

-

Source:

-

-

DMSO Effects on Enzyme Assays.Journal of Biomolecular Screening. (Details reversible inhibition of enzymes by DMSO).

-

Source:

-

-

Salt Selection for Benzimidazoles.RSC Advances, 2024. (Mebendazolium mesylate synthesis and solubility advantages).

-

Source:

-

-

pKa Determination of Benzimidazoles.Journal of Molecular Liquids.

-

Source:

-

Sources

Optimization of reaction temperature for propionic acid condensation

Topic: Optimization of Reaction Temperature for Propionic Acid Condensation (Ketonization)

Content Type: Technical Support Center & Troubleshooting Guide Audience: Process Chemists, Reaction Engineers, and Drug Development Scientists

Introduction: The Thermal Sweet Spot

Welcome to the Reaction Engineering Support Hub. You are likely here because you are attempting to synthesize 3-pentanone (diethyl ketone) via the decarboxylative ketonization of propionic acid, and you are encountering yield losses or catalyst deactivation.

In drug development, this reaction is a critical C-C bond-forming step used to build solvent backbones or precursors for API synthesis. However, it is governed by a strict trade-off:

-

Kinetic Control (<300°C): The reaction is limited by the activation energy of surface carboxylate coupling.

-

Thermodynamic/Degradation Control (>400°C): The reaction suffers from "coking" (oligomerization) and thermal cracking to light gases (

,

This guide provides the field-proven protocols to navigate this window using Zirconia (

Module 1: Troubleshooting & Diagnostics (FAQs)

Q1: My conversion is stuck below 30% despite fresh catalyst. What is happening?

Diagnosis: You are likely operating in the Kinetic Limitation Zone .

At temperatures below 300°C, the surface reaction step (coupling of two adsorbed propionate species) does not have sufficient thermal energy to overcome the activation barrier, which is estimated to be approximately 150–160 kJ/mol for

-

The Mechanism: The reaction requires the formation of a surface

-keto acid intermediate. If the temperature is too low, the propionic acid adsorbs strongly (poisoning sites) but does not react. -

Corrective Action: Increase reactor temperature to 350°C . Data indicates a conversion jump from ~20% at 300°C to >90% at 350°C [2].[1]

Q2: I see a rapid pressure drop increase and "black" catalyst upon discharge.

Diagnosis: You are experiencing Coking and Pore Blockage .

Operating above 400°C—or with insufficient carrier gas flow—promotes the Boudouard reaction (

-

The Mechanism: High temperatures favor the dehydration of the ketone product into reactive olefins, which then oligomerize within the catalyst pores.

-

Corrective Action:

-

Cap reaction temperature at 380°C .

-

Increase the Space Velocity (WHSV) to reduce the residence time of the product ketone on the catalyst surface.

-

Regeneration: Switch feed to Synthetic Air (

) at 450°C for 4 hours to burn off carbon deposits.

-

Module 2: Decision Logic & Workflow

The following diagram illustrates the decision matrix for optimizing your reaction parameters based on observed output.

Figure 1: Troubleshooting logic flow for propionic acid ketonization. Blue nodes represent diagnostic steps; Red nodes represent critical failure modes; Green/Yellow nodes represent corrective actions.

Module 3: Experimental Protocol (Self-Validating)

Objective: Determine the precise "Light-Off" temperature for your specific catalyst batch (

Equipment:

-

Fixed-bed tubular reactor (Quartz or Stainless Steel).

-

Online GC-FID or Mass Spec.

-

Catalyst: Monoclinic Zirconia (

), 149–177

Step-by-Step Methodology:

-

Catalyst Pre-treatment (Crucial):

-

Load 1.0 g of catalyst.

-

Heat to 550°C under Air flow (50 mL/min) for 2 hours. Why? To remove adsorbed water and carbonates that block Lewis acid sites.

-

Cool to 250°C under

flow.

-

-

The Temperature Ramp (The Validation Step):

-

Feed Composition: 10 mol% Propionic Acid in

. -

W/F (Weight/Flow ratio): Set to

[3].[2] -

Ramp: Increase temperature from 250°C to 400°C in 25°C increments .

-

Dwell: Hold at each step for 45 minutes to ensure steady-state surface coverage.

-

-

Sampling:

-

Take 3 GC injections at the end of each dwell time.

-

Monitor 3-Pentanone (Product) and Propionic Anhydride (Intermediate).

-

Module 4: Data Reference Table

Use the table below to benchmark your results. If your data deviates significantly (>15%), check for catalyst poisoning or feed impurities.

| Temperature (°C) | Conversion (%) | Selectivity to 3-Pentanone (%) | Dominant Phenomenon |

| 300°C | 20 – 35% | > 98% | Kinetic Control: Reaction is too slow. Surface is saturated with adsorbed acid. |

| 325°C | 55 – 70% | > 97% | Transition Zone: Rapid rate increase. |

| 350°C | 90 – 99% | > 95% | Optimal Zone: Balance of high rate and stable surface. |

| 375°C | 100% | 90 – 94% | Thermodynamic Shift: Onset of cracking. |

| 400°C | 100% | < 85% | Degradation: Formation of coke, |

Data synthesized from comparative studies on Zirconia polymorphs [2][3].

Module 5: Mechanistic Insight

Understanding the mechanism allows you to predict how changes in pressure or concentration affect the system. The reaction follows a surface-mediated mechanism :

-

Adsorption: Propionic acid adsorbs onto Lewis base sites (lattice oxygen) and Lewis acid sites (

), forming surface propionates . -

Alpha-H Abstraction: An alpha-proton is abstracted, forming a surface enolate.

-

C-C Coupling: The enolate attacks a neighboring adsorbed propionate (Langmuir-Hinshelwood mechanism).

-

Decarboxylation: The intermediate rearranges, ejecting

and

Figure 2: Simplified reaction pathway over Metal Oxide catalysts. The formation of the C-C bond (Enolate attack) is typically the rate-determining step.

References

-

Kinetics and Reactor Design Principles of Volatile Fatty Acid Ketonization.

) and kinetic models for carboxylic acid ketonization. URL:[Link] -

Effect of Zirconia Polymorph on Vapor-Phase Ketonization of Propionic Acid. Source: MDPI (Catalysts Journal). Context: Compares Monoclinic vs. Tetragonal Zirconia, providing specific conversion/selectivity data vs. temperature (300-375°C). URL:[Link]

-

Evaluation of the Catalytic Activity of Metal Phosphates and Related Oxides in the Ketonization of Propionic Acid. Source: Semantic Scholar / MDPI. Context: Identifies 350°C as the optimal temperature for maximizing productivity (W/F = 0.8 s·g/mL).[2][3] URL:[Link][4][5]

Sources

Validation & Comparative

A Comparative Guide to FTIR Characteristic Bands for 5-Amino-Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic bands for 5-amino-benzimidazole derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the vibrational modes within these molecules, enabling more accurate and insightful spectral interpretations in a research and development setting.

The Significance of FTIR in Characterizing 5-Amino-Benzimidazole Derivatives

5-Amino-benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. Their biological activity is intimately linked to their molecular structure. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and characterization of these compounds. By identifying the characteristic vibrational frequencies of specific functional groups, researchers can confirm the synthesis of target molecules, assess purity, and gain insights into intermolecular and intramolecular interactions.

The power of FTIR lies in its ability to provide a unique molecular "fingerprint." For 5-amino-benzimidazole derivatives, this fingerprint is a composite of vibrations from the benzimidazole ring system, the crucial 5-amino group, and any other substituents. Understanding how these features manifest in the infrared spectrum is paramount for any scientist working with this class of compounds.

Deconstructing the FTIR Spectrum of 5-Amino-Benzimidazole Derivatives

The FTIR spectrum of a 5-amino-benzimidazole derivative can be broadly divided into several key regions, each corresponding to the vibrational modes of specific functional groups. The precise wavenumber of these bands can be influenced by the electronic effects of other substituents on the ring, hydrogen bonding, and the physical state of the sample.

The High-Frequency Region (4000-2500 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of N-H and C-H bonds.

-

N-H Stretching of the Amino Group: The 5-amino group (NH₂) typically exhibits two distinct absorption bands corresponding to asymmetric and symmetric stretching vibrations.[1][2]

-

Asymmetric N-H Stretch: Usually found in the range of 3450-3350 cm⁻¹ .[3]

-

Symmetric N-H Stretch: Appears at a lower frequency, typically between 3350-3250 cm⁻¹ .[1] The presence of two bands in this region is a strong indicator of a primary amine. The intensity and position of these bands can be affected by hydrogen bonding.

-

-

N-H Stretching of the Imidazole Ring: The N-H group within the imidazole ring gives rise to a broad absorption band, often in the range of 3200-2650 cm⁻¹ .[4][5] This broadness is a result of intermolecular hydrogen bonding between the benzimidazole units in the solid state.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[5]

The Triple Bond and Cumulated Double Bond Region (2500-1900 cm⁻¹)

This region is generally transparent for simple 5-amino-benzimidazole derivatives unless specific functional groups like nitriles (-C≡N) or alkynes (-C≡C) are incorporated as substituents. For instance, a cyano group would show a sharp, intense band around 2220-2180 cm⁻¹ .[3]

The Double Bond Region (1900-1500 cm⁻¹): C=N, C=C, and N-H Bending Vibrations

This region is highly diagnostic for the benzimidazole core and the amino substituent.

-

C=N and C=C Stretching of the Benzimidazole Ring: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system result in a series of sharp, medium to strong absorption bands typically between 1620 cm⁻¹ and 1450 cm⁻¹ .[6] A prominent band often observed around 1620-1580 cm⁻¹ is attributed to the C=N stretching vibration.[7]

-

N-H Bending (Scissoring) of the Amino Group: The in-plane bending or "scissoring" vibration of the primary amino group gives rise to a medium to strong band in the range of 1650-1580 cm⁻¹ .[1] This band can sometimes overlap with the C=C aromatic stretching vibrations.

The Fingerprint Region (1500-600 cm⁻¹): A Wealth of Structural Information

This region contains a complex series of bands arising from C-N stretching, C-H in-plane and out-of-plane bending, and ring deformation vibrations. While individual assignments can be challenging, the overall pattern is unique to a specific molecule.

-

C-N Stretching: The stretching vibrations of the C-N bonds are found in this region. Aromatic C-N stretching of the amino group typically appears as a strong band between 1335-1250 cm⁻¹ . The C-N stretching within the imidazole ring also contributes to absorptions in this area, often between 1486-1325 cm⁻¹ .

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern on the benzene ring. These strong absorptions typically occur between 900-675 cm⁻¹ . The number and position of these bands can indicate the number of adjacent hydrogen atoms on the ring.

-

N-H Wagging: A broad, often strong band due to the out-of-plane "wagging" of the N-H bond of the primary amine can be observed in the 910-665 cm⁻¹ range.[1]

Comparative Analysis of Substituted 5-Amino-Benzimidazole Derivatives

The introduction of different substituents at various positions on the 5-amino-benzimidazole scaffold will induce shifts in the characteristic absorption bands due to changes in the electronic distribution and steric environment. The following table provides a generalized comparison.

| Vibrational Mode | Parent 5-Amino-Benzimidazole (Approx. Wavenumber, cm⁻¹) | Effect of Electron-Withdrawing Group (e.g., -NO₂) at C2 | Effect of Electron-Donating Group (e.g., -OCH₃) at C2 |

| N-H Stretch (Amino, Asymmetric) | ~3420 | Slight shift to higher frequency | Slight shift to lower frequency |

| N-H Stretch (Amino, Symmetric) | ~3330 | Slight shift to higher frequency | Slight shift to lower frequency |

| N-H Stretch (Imidazole) | ~3150 (broad) | Broadening and potential shift | Broadening and potential shift |

| C=N Stretch (Imidazole) | ~1610 | Shift to higher frequency | Shift to lower frequency |

| N-H Bend (Amino) | ~1630 | Minor shift | Minor shift |

| Aromatic C=C Stretch | ~1590, ~1480 | Shifts and intensity changes | Shifts and intensity changes |

| Aromatic C-N Stretch | ~1280 | Shift to lower frequency | Shift to higher frequency |

Causality Behind the Shifts:

-

Electron-Withdrawing Groups (EWGs): EWGs like a nitro group decrease the electron density in the benzimidazole ring system. This strengthens the C=N bond, causing its stretching vibration to shift to a higher wavenumber. Conversely, the bond between the ring and the amino group is weakened, potentially shifting the aromatic C-N stretch to a lower frequency.

-

Electron-Donating Groups (EDGs): EDGs such as a methoxy group increase the electron density in the ring. This can weaken the C=N bond, leading to a shift to a lower wavenumber for its stretching vibration. The increased electron density can strengthen the aromatic C-N bond of the amino group, shifting its stretching frequency to a higher value.

Experimental Protocol for FTIR Analysis of 5-Amino-Benzimidazole Derivatives

To ensure the acquisition of high-quality, reproducible FTIR spectra, the following protocol should be followed. This protocol is designed as a self-validating system by including necessary background and sample preparation checks.

Materials:

-

5-Amino-Benzimidazole Derivative Sample

-

FTIR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory

-

Spatula

-

Isopropanol or Ethanol for cleaning

-

Lint-free wipes

Methodology:

-

Instrument Preparation and Background Collection:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the instrument. The resulting background should be a flat line.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid 5-amino-benzimidazole derivative powder onto the center of the ATR crystal.

-

Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Set the data acquisition parameters. Typical parameters for this class of compounds are:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Acquire the sample spectrum.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the major absorption bands.

-

Compare the obtained spectrum with reference spectra or the data provided in this guide to confirm the presence of the characteristic functional groups.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and anvil with isopropanol or ethanol and a lint-free wipe to prevent cross-contamination between samples.

-

Visualizing the Core Structure and Key Vibrational Modes

The following diagram illustrates the general structure of a 5-amino-benzimidazole derivative and highlights the key bonds responsible for the characteristic FTIR absorption bands.